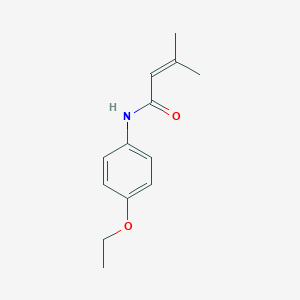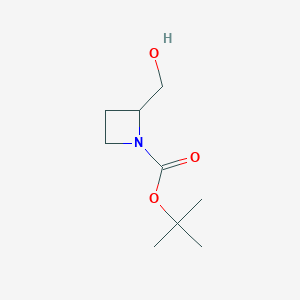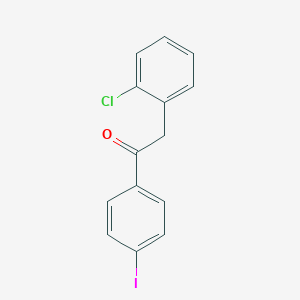
2-Isopropylisonicotinsäure
Übersicht
Beschreibung
2-Isopropylisonicotinic acid (2-IPA) is an organic compound that has been used in scientific research and laboratory experiments for many years. It is an important molecule in the field of organic chemistry, and its structure and properties are well-studied and understood. 2-IPA is a derivative of isonicotinic acid, which is a naturally occurring compound found in plants. It is a colorless, water-soluble solid that is stable in air and has a melting point of 109°C. This compound has been used in a variety of applications, including as a reactant in organic synthesis, as a building block in the synthesis of pharmaceuticals, and as a reagent in biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Resistenz gegen Pflanzenkrankheiten
2-Isopropylisonicotinsäure ist ein Derivat der Isonicotinsäure, das auf sein Potenzial zur Resistenz gegen Pflanzenkrankheiten untersucht wurde . Die Verwendung geeigneter Substanzen, die als Elicitoren bezeichnet werden, kann das Immunsystem von Pflanzen stimulieren und sie so resistent gegen Infektionen machen, noch bevor die ersten Symptome auftreten . Diese Methode basiert auf der Aktivierung der natürlichen Abwehrkräfte der Pflanze .
Systemische erworbene Resistenz (SAR)
Systemische erworbene Resistenz (SAR) ist ein natürlicher Abwehrmechanismus von Pflanzen, der durch den evolutionären Prozess entwickelt wurde . SAR hat eine breite Wirkung gegen Krankheitserreger . This compound kann als synthetischer Elicitor dieses Ereignis potenziell auslösen .
Landwirtschaft
Im Bereich der Landwirtschaft ist Prophylaxe viel effektiver und profitabler als die Bekämpfung der Folgen von Krankheitserregerinfektionen . Die Verwendung von this compound könnte möglicherweise Teil dieser prophylaktischen Strategie sein .
Ernährungssicherheit
Die Verwendung von this compound im Pflanzenschutz könnte potenziell zur Steigerung der Ernährungssicherheit auf globaler Ebene beitragen, indem die Ausbreitung schädlicher Organismen auf Pflanzen begrenzt wird .
Umweltbelastung
Die Verwendung von this compound im Pflanzenschutz könnte potenziell die Umweltbelastung reduzieren, die durch die Verwendung anderer, schädlicherer Substanzen verursacht wird
Safety and Hazards
The safety information for 2-Isopropylisonicotinic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Wirkmechanismus
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, primarily target mycobacterial enzymes . These enzymes play a crucial role in the survival and proliferation of mycobacteria
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is known to be a prodrug that must be activated by bacterial catalase . The activated form of the drug then interacts with its targets, leading to changes in the bacterial cell
Biochemical Pathways
Isoniazid, a related compound, is known to interfere with the synthesis of mycolic acids, an essential component of the mycobacterial cell wall . This interference disrupts the normal functioning of the bacteria, leading to their death
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that 2-Isopropylisonicotinic acid may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Based on the known effects of isoniazid, a related compound, it can be hypothesized that 2-isopropylisonicotinic acid may disrupt the synthesis of essential components of the bacterial cell wall, leading to bacterial death
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c This suggests that temperature and atmospheric conditions may affect the stability of the compound
Eigenschaften
IUPAC Name |
2-propan-2-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAKNFPXTFNCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626364 | |
| Record name | 2-(Propan-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191535-55-4 | |
| Record name | 2-(Propan-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)






![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)






